molecular formula C14H14Cl2N4O2 B2447792 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide CAS No. 2249078-01-9

2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide

カタログ番号 B2447792
CAS番号: 2249078-01-9
分子量: 341.19
InChIキー: CJUITTKABPFMRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide, also known as JNJ-64619178, is a novel and potent inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play an important role in gene transcription by binding to acetylated histones. Inhibition of BRD4 has been shown to have therapeutic potential in a variety of diseases, including cancer and inflammatory disorders.

作用機序

2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide is a selective inhibitor of the second bromodomain (BD2) of BRD4. By inhibiting the binding of BRD4 to acetylated histones, 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide disrupts the recruitment of transcriptional co-activators and inhibits gene transcription. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide has also been shown to have anti-inflammatory properties. In a study published in the Journal of Immunology, 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide was found to inhibit the production of pro-inflammatory cytokines in human macrophages and monocytes. This suggests that 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide may have therapeutic potential in inflammatory disorders such as rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

One advantage of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide is its high selectivity for the BD2 domain of BRD4, which reduces the potential for off-target effects. However, 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, the synthesis of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide is complex and may be difficult to scale up for large-scale production.

将来の方向性

Several potential future directions for research on 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide include:
1. Development of more potent and selective BRD4 inhibitors based on the structure of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide.
2. Investigation of the potential therapeutic applications of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide in other diseases, such as inflammatory disorders and viral infections.
3. Exploration of the mechanisms underlying the synergistic effects of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide with other anticancer agents.
4. Evaluation of the safety and efficacy of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide in clinical trials.
Conclusion:
2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide is a promising new inhibitor of BRD4 that has demonstrated potent anticancer and anti-inflammatory effects in preclinical studies. Further research is needed to fully understand the potential therapeutic applications of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide and to develop more potent and selective BRD4 inhibitors based on its structure.

合成法

The synthesis of 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide was first reported in a patent application by Janssen Research & Development, LLC. The synthesis involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 1-(oxolan-2-ylmethyl)pyrazole-4-carbaldehyde in the presence of a base and a coupling agent, followed by reduction with a borane-tetrahydrofuran complex to yield the final product.

科学的研究の応用

2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide has been the subject of extensive preclinical research in various disease models. In a study published in Cancer Research, 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide was shown to inhibit the growth of several different types of cancer cells, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. The study also demonstrated that 2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide has synergistic effects when combined with other anticancer agents, such as the proteasome inhibitor bortezomib.

特性

IUPAC Name

2,6-dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c15-12-4-3-11(13(16)19-12)14(21)18-9-6-17-20(7-9)8-10-2-1-5-22-10/h3-4,6-7,10H,1-2,5,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUITTKABPFMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。